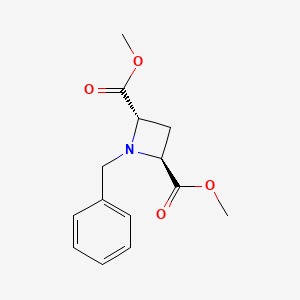

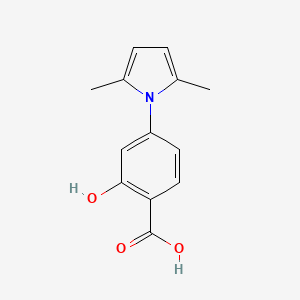

![molecular formula C13H14ClNO3 B3022020 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride CAS No. 1332529-91-5](/img/structure/B3022020.png)

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride

Overview

Description

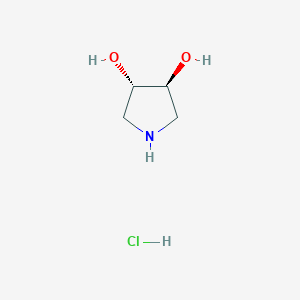

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride is a chemical compound with the molecular formula C13H13NO3 . It contains a total of 30 atoms, including 13 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The compound consists of 31 bonds in total, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 Furane .

Molecular Structure Analysis

The IUPAC name for this compound is 5-[(benzylamino)methyl]furan-2-carboxylic acid . The SMILES string representation is OC(=O)c2ccc(CNCc1ccccc1)o2 .Scientific Research Applications

Catalytic Applications

Catalytic Synthesis of Bioactive Intermediates 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride and its derivatives are employed in catalytic processes for the synthesis of bioactive intermediates. For instance, a two-step catalytic process was developed to produce alkyl 5-benzyl-2-furoates using zeolites as acid catalysts. Notably, ITQ-2 zeolite, which combines effective product diffusion with adequate acidity, was identified as the most active and selective catalyst in this process. This method was utilized to prepare 5-(4-fluorobenzyl)-2-furyl methyl ketone, a crucial intermediate in the synthesis of S-1360, an antiviral for treating AIDS, through a more sustainable approach than existing methods (Arias et al., 2016).

Chemical Analysis and Characterization

High-Performance Liquid Chromatography (HPLC) The compound and its related chemicals are subjects of high-performance liquid chromatographic analysis. A specific HPLC method was described for determining compounds like hydroxymethylfurfural, furaldehyde, furan-2-carboxylic acid, and others in honey and honeydew samples, showcasing the compound's relevance in analytical chemistry and food quality assessment (Nozal et al., 2001).

Material Science and Corrosion Inhibition

Corrosion Inhibition Derivatives of 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride, such as oxadiazole derivatives, have been studied for their role in corrosion inhibition. These compounds, when tested on mild steel in hydrochloric acid solution, showed significant inhibition efficiency, revealing the potential of these derivatives in industrial applications to protect metals against corrosion (Kalia et al., 2020).

Biomedical and Pharmacological Research

Antimicrobial Activities Certain carboxylates derived from a Schiff base of similar compounds demonstrated noteworthy in vitro antimicrobial activity against a range of fungi and bacteria. These findings highlight the potential medicinal applications of these compounds, particularly in developing new antimicrobial agents (Dias et al., 2015).

Chemical Synthesis and Organic Chemistry

Synthesis of Bioactive Compounds 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride and its derivatives are used in the synthesis of various potentially bioactive compounds, showcasing the compound's significance in medicinal chemistry and drug design. The synthesis of compounds from Visnaginone and the formation of derivatives with different functional groups illustrate the versatility of these compounds in chemical synthesis (Hafez et al., 2001).

properties

IUPAC Name |

5-[(benzylamino)methyl]furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3.ClH/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZZEHSWRCYNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(O2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid](/img/structure/B3021944.png)

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)